Anti-Leishmanial Activity: Absolute Potency Against Leishmania infantum Without Direct Comparator Data
The target compound exhibited an IC₅₀ of 0.336 µg/mL against Leishmania infantum in a WHO‑TDR phenotypic screening assay (organism‑based format) [1]. This value represents a moderate baseline potency for the oxadiazole‑benzamide class, but no direct comparison with the closest available analogues (e.g., 2‑(ethylsulfanyl)‑N‑[5‑(thiophen‑2‑yl)‑1,3,4‑oxadiazol‑2‑yl]benzamide or 4‑ethoxy‑N‑(5‑(thiophen‑2‑ylmethyl)‑1,3,4‑oxadiazol‑2‑yl)benzamide) has been reported under identical assay conditions. The absence of parallel‑tested comparator data prevents a quantitative differentiation claim for this target.
| Evidence Dimension | Anti-Leishmanial potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.336 µg/mL |
| Comparator Or Baseline | No direct comparator available in public datasets |
| Quantified Difference | N/A |
| Conditions | WHO-TDR Leishmaniasis screening (Leishmania infantum, organism-based format) |
Why This Matters
This is the only known quantitative bioactivity data for this compound; it serves as a starting point for SAR studies but cannot yet support procurement based on superiority over close analogues.
- [1] ChEMBL Activity ID 11024241: WHO-TDR Leishmaniasis assay (CHEMBL2093840) against Leishmania infantum (CHEMBL612848). View Source
